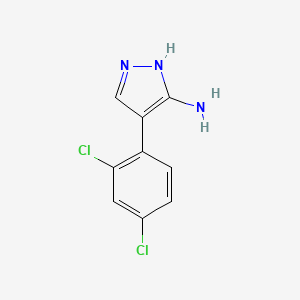
3-Amino-4-(2,4-dichlorophenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(2,4-dichlorophenyl)pyrazole is a useful research compound. Its molecular formula is C9H7Cl2N3 and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characteristics
The synthesis of 3-amino-4-(2,4-dichlorophenyl)pyrazole typically involves the reaction of appropriate hydrazones with carbonyl compounds, leading to the formation of pyrazole derivatives. The compound's structure includes a pyrazole ring substituted with an amino group and a dichlorophenyl moiety, which contributes to its biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
Antimicrobial Properties
In addition to its anticancer properties, this compound demonstrates notable antimicrobial activity. Studies have reported its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models. These compounds often exhibit activity comparable to standard anti-inflammatory drugs like diclofenac .
Case Studies and Research Findings
Several studies have specifically focused on the applications of pyrazole derivatives:
- Anticancer Studies : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Research involving novel pyrazolo[1,5-a]pyrimidine derivatives showed promising antibacterial and antifungal activities in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- Anti-inflammatory Activity : A recent investigation into new pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Broader Applications
Beyond medicinal uses, this compound and related compounds find applications in:
- Agrochemicals : Pyrazole derivatives are utilized as herbicides and insecticides due to their effectiveness against pests and weeds .
- Dyes and Pigments : The compound can serve as an intermediate in the synthesis of azo dyes used in textiles and other industries .
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C9H7Cl2N3 |
|---|---|
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,(H3,12,13,14) |
Clé InChI |
CZIQMRKVTJZNBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=C(NN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















